Pennogenin

Übersicht

Beschreibung

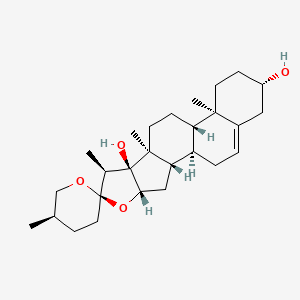

Pennogenin ist ein steroidales Saponin, eine Art von Naturstoff, der häufig in verschiedenen Pflanzenarten vorkommt. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antifungale, zytotoxische und antilipidemische Wirkungen . This compound wird oft aus Pflanzen wie Cestrum nocturnum und Paris polyphylla isoliert .

Wissenschaftliche Forschungsanwendungen

Pennogenin has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Pennogenin, a bioactive component isolated from various plant species, primarily targets the release of reactive oxygen species (ROS) . It exhibits a significant in vitro inhibitory effect on the release of ROS .

Mode of Action

This compound interacts with its targets by inhibiting the release of ROS . This interaction results in the suppression of ROS release, which is crucial in various biological processes, including cellular signaling and homeostasis .

Biochemical Pathways

This compound affects the biochemical pathways related to the production and release of ROS . It’s also involved in the biosynthesis of steroidal saponins in plants . The steroidal saponins are essential for plants’ responses to biotic and abiotic stresses . This compound is involved in the glycosylation of steroidal saponins, a critical step in their biosynthesis .

Pharmacokinetics

A method for the determination of this compound diglycoside in rat plasma by high-performance liquid chromatography-mass spectrometry (hplc-ms) has been developed, indicating potential for future pharmacokinetic studies .

Result of Action

The primary result of this compound’s action is the inhibition of ROS release . This can have various molecular and cellular effects, depending on the context. For instance, this compound has been found to exhibit antifungal activity against Fusarium solani and F. kuroshium, two fungal phytopathogens that affect several economically important crops . Additionally, this compound has been found to induce autophagic cell death in non-small cell lung cancer (NSCLC) cells by activating the phosphorylation of p38 mitogen-activated protein kinase (MAPK) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antifungal activity of this compound may vary depending on the specific strain of fungus and the environmental conditions . Furthermore, the induction of autophagic cell death in NSCLC cells by this compound might be influenced by the cellular environment, including the presence of other signaling molecules . .

Biochemische Analyse

Biochemical Properties

Pennogenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves glycosyltransferases, such as PpUGT6, which catalyze the glycosylation of this compound, leading to the formation of this compound saponins . These saponins exhibit various biological activities, including antifungal properties. Additionally, this compound interacts with enzymes involved in steroid biosynthesis, influencing the production of other bioactive steroids .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . It can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular responses. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound binds to specific receptors and enzymes, leading to the inhibition or activation of these targets. For example, this compound has been shown to inhibit the activity of certain enzymes involved in steroid biosynthesis, thereby affecting the production of other steroids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pennogenin beinhaltet typischerweise die Verwendung des intakten Skeletts von Diosgenin, einem natürlich vorkommenden Steroidsaponingen. Der Schlüsselschritt der Synthese ist die regioselektive Umwandlung von Cholest-5-en-16,22-dion-3,26-diol zu Cholest-5,16-dien-22-on-3,26-diol . Diese Umwandlung kann mit verschiedenen Reagenzien und Bedingungen erreicht werden, darunter Glykosylhalogenid, Trichloroimidate und Thioglykosid .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet oft die Extraktion und Isolierung aus pflanzlichen Quellen. Der methanolische Rohextrakt von Cestrum nocturnum kann beispielsweise fraktioniert werden, um this compound-Tetraglykosid zu isolieren . Dieser Prozess umfasst eine antifungale Assay-gestützte Fraktionierung und spektroskopische Identifizierung.

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Umwandlung von this compound 3,17-Diacetat in 22-Oxo-(20S,25R)-cholest-5-en-3β,16α,17α,26-tetraol 3,16-Diacetat in Gegenwart von Bortrifluoridetherat (BF3·Et2O) .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Bortrifluoridetherat, Glykosylhalogenid, Trichloroimidate und Thioglykosid . Diese Reaktionen erfordern oft spezifische Bedingungen wie kontrollierte Temperaturen und Lösungsmittel, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene steroidale Derivate, wie Cholest-5,16-dien-22-on-3,26-diol und 22-Oxo-(20S,25R)-cholest-5-en-3β,16α,17α,26-tetraol .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Medizin: Es hat zytotoxische Wirkungen auf Krebszellen und antilipidemische Wirkungen gezeigt, indem es die Lipidakkumulation in Adipozyten reduziert

Industrie: This compound wird bei der Entwicklung von natürlichen Antimykotika und potenziellen Therapeutika für Fettleibigkeitserkrankungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -pfaden. So induziert beispielsweise this compound-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranosid (Spiroconazol A) den autophagischen Zelltod durch Aktivierung des p38-Mitogen-aktivierten Protein-Kinase (MAPK)-Signalwegs in nicht-kleinzelligen Lungenkrebszellen . Darüber hinaus erhöht this compound die mitochondriale oxidative Kapazität, was zu einer reduzierten Lipidakkumulation in Adipozyten führt .

Analyse Chemischer Reaktionen

Types of Reactions

Pennogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of this compound 3,17-diacetate into 22-oxo-(20S,25R)-cholest-5-ene-3β,16α,17α,26-tetraol 3,16-diacetate in the presence of boron trifluoride etherate (BF3·Et2O) .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include boron trifluoride etherate, glycosyl halide, trichloroimidate, and thioglycoside . These reactions often require specific conditions such as controlled temperatures and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various steroidal derivatives, such as cholest-5,16-dien-22-on-3,26-diol and 22-oxo-(20S,25R)-cholest-5-ene-3β,16α,17α,26-tetraol .

Vergleich Mit ähnlichen Verbindungen

Pennogenin ähnelt anderen steroidalen Saponinen wie Diosgenin und Spiroconazol A. Es ist jedoch einzigartig in seinen spezifischen biologischen Aktivitäten und chemischen Eigenschaften:

Biologische Aktivität

Pennogenin is a steroidal saponin derived from various plant sources, notably Paris polyphylla, and has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, apoptotic, and antifungal properties, supported by case studies and research findings.

Overview of this compound

This compound is structurally characterized as a steroidal saponin, which can exist in glycosylated forms. The biological activity of this compound has been linked to both its aglycone form and its glycosides. Notably, studies indicate that the glycoside forms often exhibit enhanced pharmacological effects compared to their aglycone counterparts .

Anti-Inflammatory Activity

Research has shown that this compound and its glycosides possess significant anti-inflammatory properties. A study highlighted that this compound glycosides demonstrate superior anti-inflammatory activity compared to the aglycone form. This effect is attributed to the ability of these compounds to modulate cellular responses involved in inflammation .

- Mitochondrial Function : Treatment with this compound glycosides has been associated with increased mitochondrial respiration and ATP production in adipocytes, suggesting a mechanism that enhances cellular energy metabolism while reducing lipid accumulation .

- Oxidative Stress : this compound has been reported to suppress oxidative stress, further contributing to its anti-inflammatory effects .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. Notably, studies have shown that while this compound itself exhibits minimal cytotoxicity at concentrations up to 100 μM, its glycosylated derivatives demonstrate more pronounced antitumor activity.

Case Study: Antitumor Effects

- Pennogenyl Saponins : Two specific saponins derived from Paris quadrifolia, PS 1 and PS 2, exhibited strong inhibitory effects on human cervical adenocarcinoma cells (HeLa) with IC50 values of 1.11 ± 0.04 μg/ml and 0.87 ± 0.05 μg/ml respectively. These compounds induced apoptosis through both extrinsic and intrinsic pathways, evidenced by increased expression of apoptotic markers such as FADD and BID .

| Compound | IC50 Value (μg/ml) | Mechanism of Action |

|---|---|---|

| PS 1 | 1.11 ± 0.04 | Induces apoptosis via extrinsic pathway |

| PS 2 | 0.87 ± 0.05 | Induces apoptosis via intrinsic pathway |

Apoptotic Effects

This compound's role in apoptosis has been documented in several studies:

- The saponins PS 1 and PS 2 significantly increased the percentage of apoptotic cells in a dose-dependent manner when applied to HeLa cells. The total apoptotic rates for PS 1 were recorded at 10.71%, 41.35%, and 62.48% for concentrations of 0.5, 3.0, and 5.0 μg/ml respectively .

Antifungal Activity

Recent research identified the antifungal potential of this compound tetraglycoside against phytopathogens such as Fusarium solani and Fusarium kuroshium. This compound exhibited mycelial growth inhibition, marking it as a promising candidate for agricultural applications .

Study Findings

- Mycelial Growth Inhibition : The crude extract containing this compound tetraglycoside showed effective inhibition against Fusarium species, which are significant threats to crop health .

Summary of Biological Activities

This compound exhibits a wide range of biological activities that underline its potential therapeutic applications:

- Anti-inflammatory : Reduces inflammation through enhanced mitochondrial function.

- Cytotoxicity : While the aglycone shows low toxicity, glycosylated forms demonstrate significant antitumor effects.

- Apoptosis Induction : Promotes programmed cell death in cancer cells via multiple pathways.

- Antifungal : Effective against key phytopathogens impacting agriculture.

Eigenschaften

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYHBUHOUUETMI-WJOMMTHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903924 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-89-1 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pennogenin?

A1: this compound is a steroidal sapogenin, meaning it serves as the core structure for various steroidal saponins. It's found in several plant species, notably those belonging to the genus Paris (e.g., Paris polyphylla) which are traditionally used in Chinese medicine.

Q2: What are the primary sources of this compound?

A2: this compound is primarily found in plants of the genus Paris, particularly Paris polyphylla var. yunnanensis. Other sources include Trillium tschonoskii, Paris quadrifolia, and Aspidistra species. [, , , , ]

Q3: What is the chemical structure of this compound?

A3: this compound is a spirostanol steroid with a hydroxyl group at position 3. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. [, , , ]

Q4: Can you provide details about the spectroscopic data of this compound?

A4: While specific spectroscopic data for this compound itself isn't extensively discussed in the provided papers, many focus on the spectroscopic characterization of its glycosylated forms (this compound saponins). Techniques like 1D and 2D NMR (including 1H NMR, 13C NMR, DEPT, HSQC, HMBC), and mass spectrometry (MS) are commonly used for structure elucidation. [, , , ]

Q5: How does the structure of this compound differ from diosgenin?

A5: Both are spirostanol steroids, but a key difference lies in the presence of an additional hydroxyl group at the C-17 position in this compound. This difference significantly influences their reactivity and biological activity. [, ]

Q6: What is the significance of the hydroxyl group at the C-3 position of this compound?

A6: The C-3 hydroxyl group is the primary site for glycosylation, leading to the formation of various this compound saponins. The type and linkage of the sugar moieties significantly impact the biological activity of these compounds. [, ]

Q7: What are this compound glycosides?

A7: this compound glycosides, or this compound saponins, are formed by the attachment of sugar molecules (like glucose, rhamnose, arabinose) to the this compound aglycone, primarily at the C-3 hydroxyl group. These sugar moieties play a crucial role in the biological activity and pharmacological properties of the resulting compounds. [, , , ]

Q8: What are some notable biological activities exhibited by this compound glycosides?

A8: this compound glycosides have been reported to exhibit a range of biological activities, including:

- Platelet aggregation: Certain this compound glycosides act as strong platelet agonists, promoting hemostasis and inducing platelet aggregation. This activity has been linked to their use in traditional medicine for treating abnormal uterine bleeding. []

- Cytotoxicity: Some this compound saponins have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, cervical, breast, and liver cancer cells. [, , ]

- Antifungal activity: Several studies have highlighted the antifungal potential of this compound glycosides, particularly against Fusarium species. One study identified a this compound tetraglycoside as a potential inhibitor of Fusarium kuroshium, a causal agent of Fusarium dieback. []

- Induction of myometrial contraction: Research suggests that this compound tetraglycoside can stimulate rat myometrial contractions by enhancing MLC20 phosphorylation, mediated by the PLC-IP3 and RhoA/ROK signaling pathways. []

Q9: How do structural modifications of this compound glycosides affect their activity?

A9: Structure-activity relationship (SAR) studies suggest that both the aglycone (this compound) and the sugar moieties are essential for the biological activity of this compound glycosides.

- Aglycone: Modifications to the this compound core, such as the introduction of double bonds or additional hydroxyl groups, can influence its interactions with target molecules and consequently alter its activity. [, ]

- Sugar moieties: The type, number, sequence, and linkage of sugar molecules attached to this compound significantly impact the compound's solubility, bioavailability, and interaction with biological targets. For example, increasing the number of sugar units generally enhances the water solubility of the saponin. [, , , ]

Q10: Are there any analytical methods for the quantification of this compound and its glycosides?

A10: Yes, several analytical methods have been developed for the characterization and quantification of this compound and its glycosides, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation and quantification of this compound glycosides in plant extracts and biological samples. [, , , ]

- Ultra high-performance liquid chromatography (UHPLC): UHPLC offers enhanced resolution and sensitivity compared to traditional HPLC, allowing for faster and more efficient analysis of complex mixtures. []

- Gas chromatography-mass spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds and can be used to identify and quantify this compound after hydrolysis of its glycosides. []

Q11: Has the pharmacokinetics of this compound diglycoside been studied?

A11: Yes, at least one study investigated the pharmacokinetics of this compound diglycoside in rats. The study developed a sensitive HPLC-MS method for quantifying the compound in rat plasma and applied it to study its pharmacokinetic profile after intravenous and oral administration. []

Q12: What are the potential applications of this compound and its derivatives?

A12: The diverse biological activities of this compound glycosides make them promising candidates for various applications, including:

- Development of new drugs: The cytotoxic and antifungal activities of certain this compound glycosides suggest potential for developing new anticancer and antifungal agents. [, , , ]

- Hemostatic agents: The potent platelet-aggregating activity of some this compound glycosides could be exploited for developing novel hemostatic drugs for controlling bleeding. [, ]

- Traditional medicine: Given their long history of use in traditional Chinese medicine, this compound-containing plants and their extracts could be further explored for their therapeutic potential in treating various ailments. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.